Nikkomycin

Description

Propriétés

IUPAC Name |

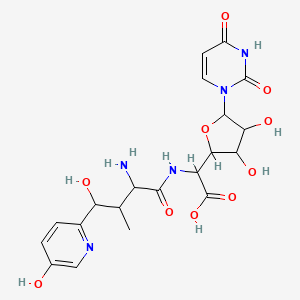

2-[[2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O10/c1-7(13(28)9-3-2-8(26)6-22-9)11(21)17(31)24-12(19(32)33)16-14(29)15(30)18(35-16)25-5-4-10(27)23-20(25)34/h2-7,11-16,18,26,28-30H,21H2,1H3,(H,24,31)(H,32,33)(H,23,27,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWJFFVUVFNBJTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=NC=C(C=C1)O)O)C(C(=O)NC(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90866758 | |

| Record name | [2-Amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanamido][5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59456-70-1 | |

| Record name | (2S)-2-[(2S,3S,4S)-2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanamido]-2-[(2R,3S,4R,5R)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

history of Nikkomycin discovery from Streptomyces tendae

An In-depth Technical Guide to the Discovery of Nikkomycin from Streptomyces tendae

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, a nucleoside-peptide antibiotic, represents a significant class of antifungal agents due to its specific mechanism of action targeting chitin synthase, an enzyme essential for fungal cell wall integrity but absent in mammals. This technical guide provides a comprehensive overview of the history of this compound's discovery from the soil bacterium Streptomyces tendae. It details the biosynthetic pathways, regulatory networks, and quantitative data on its antifungal activity. Furthermore, this guide furnishes detailed experimental protocols for the isolation of the producing organism, fermentation, purification, and bioactivity assays, serving as a valuable resource for researchers in the fields of natural product discovery and antifungal drug development.

Introduction: The Emergence of a Novel Antifungal

The discovery of this compound in the 1970s by researchers at Bayer AG marked a pivotal moment in the search for novel antifungal agents[1]. Isolated from the fermentation broth of Streptomyces tendae, a Gram-positive, filamentous bacterium found in soil in France, the this compound complex was identified as a potent inhibitor of chitin synthesis[1][2][3]. This compound Z, a key component of this complex, has since garnered significant interest for its potential in treating various fungal infections, particularly those caused by dimorphic fungi like Coccidioides immitis[1][4][5]. Its unique mode of action offers a selective advantage, making it a promising candidate for clinical development[5].

The Producing Organism: Streptomyces tendae

Streptomyces tendae is a member of the Actinomycetes, a group of bacteria renowned for their ability to produce a wide array of secondary metabolites, including a majority of clinically used antibiotics[6]. These soil-dwelling microbes exhibit a complex life cycle, forming mycelial networks and producing spores. The production of secondary metabolites like this compound is often linked to the morphological differentiation of the organism and is influenced by nutritional and environmental factors[7][8].

Biosynthesis and Regulation of this compound

The biosynthesis of this compound is a complex process orchestrated by a dedicated gene cluster within the Streptomyces tendae genome[2][9]. The pathway involves the formation of a nucleoside moiety and a peptidyl moiety, which are subsequently condensed[2].

The this compound Biosynthetic Gene Cluster

The entire set of structural genes for this compound synthesis has been cloned and expressed heterologously in Streptomyces lividans[9]. Key genes in the cluster include:

-

nikK : Encodes a PLP-dependent aminotransferase responsible for introducing the amino group into the ketohexuronic acid precursor of the nucleoside moiety[10].

-

nikD : Involved in the biosynthesis of the pyridyl residue of the peptidyl moiety from L-lysine[11].

-

nikQ : A gene responsible for the biosynthesis of the closely related byproduct, this compound X. Disruption of this gene is a key strategy for improving the yield and purity of this compound Z[12].

Regulatory Network

The production of this compound is tightly regulated by a complex network of signaling pathways that respond to nutritional cues and global regulators[2]. Butenolides, a class of signaling molecules, have been shown to regulate this compound biosynthesis in the related species Streptomyces ansochromogenes[13]. This regulation involves a cognate receptor, SabR1, which controls the expression of pleiotropic regulatory genes like adpA[13]. Overexpression of pathway-specific regulatory genes, such as sanG, has been shown to significantly increase this compound production. Phosphate concentration in the fermentation medium also plays a crucial role; decreasing the phosphate supply can enhance the productivity of Nikkomycins[7].

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound Z from streptomyces tendae | 59456-70-1 | JCA45670 [biosynth.com]

- 5. scribd.com [scribd.com]

- 6. Nutritional control of this compound and juglomycin production by Streptomyces tendae in continuous culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound production in pellets of Streptomyces tendae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preparing to download ... [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of the PLP-dependent aminotransferase NikK from Streptomyces tendae and its putative role in this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound biosynthesis: formation of a 4-electron oxidation product during turnover of NikD with its physiological substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A practical and scalable manufacturing process for an anti-fungal agent, this compound Z - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of a butenolide signaling system that regulates this compound biosynthesis in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. taylorandfrancis.com [taylorandfrancis.com]

Unveiling the Molecular Embrace: A Technical Guide to the Nikkomycin Binding Site on Chitin Synthase

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the critical interaction between the antifungal agent Nikkomycin and its target, chitin synthase. By dissecting the binding site and mechanism of inhibition, we provide a comprehensive resource for researchers actively engaged in the development of novel antifungal therapies. Since chitin is an essential component of the fungal cell wall and absent in mammals, chitin synthase presents a highly selective and compelling target for drug development.

Mechanism of Action: A Competitive Embrace

This compound Z, a peptidyl-nucleoside antibiotic, functions as a potent and specific competitive inhibitor of chitin synthase. Its molecular structure masterfully mimics that of the enzyme's natural substrate, uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc). This structural similarity allows this compound Z to occupy the active site of chitin synthase, effectively blocking the polymerization of N-acetylglucosamine into chitin chains. The resulting inhibition of chitin synthesis compromises the integrity of the fungal cell wall, leading to osmotic instability and ultimately, cell lysis and death. Recent cryo-electron microscopy studies have provided unprecedented atomic-level insights into this interaction, revealing the precise molecular contacts that underpin this compound's inhibitory activity.

Quantitative Analysis of this compound Binding

The affinity and inhibitory potency of this compound, particularly this compound Z, against various chitin synthase (Chs) isozymes have been quantified in several studies. This data is crucial for understanding its spectrum of activity and for guiding further drug development efforts.

| Inhibitor | Target Organism | Chitin Synthase Isozyme | IC50 (µM) | Ki (µM) | Kd (nM) | Inhibition Type | Reference |

| This compound Z | Candida albicans | CaChs1 | 15 | Competitive | |||

| This compound Z | Candida albicans | CaChs2 | 0.8 | 1.5 ± 0.5 | 190 | Competitive | |

| This compound Z | Candida albicans | CaChs3 | 13 | Competitive | |||

| This compound Z | Saccharomyces cerevisiae | Chs1 | Competitive | ||||

| This compound Z | Saccharomyces cerevisiae | Chs2 | Competitive | ||||

| This compound Z | Saccharomyces cerevisiae | Chs3 | Competitive | ||||

| This compound Z | Candida albicans | Chitin Synthase | 0.16 | Competitive | |||

| This compound Z | S. cerevisiae Chs1 | 0.367 | Competitive |

The Binding Site: A Detailed Look at Molecular Interactions

Cryo-electron microscopy studies of Candida albicans chitin synthase 2 (CaChs2) in complex with this compound Z have elucidated the key amino acid residues that form the binding pocket. The inhibitor binds in an extended conformation within a pocket that is divided into electronegative and electropositive regions.

The aminohexuronic acid (AHA) moiety of this compound Z, which mimics the uridine portion of the natural substrate, establishes critical interactions. Its 5'-carboxylate group forms a salt bridge with Arginine 646 (R646), and the 2'-hydroxyl group interacts with Glutamic acid 321 (E321). The nucleobase of AHA engages in a π-π stacking interaction with Tyrosine 319 (Y319).

The N-terminal amino acid of this compound Z, 4-hydroxypyridylhomothreonine (HPHT), occupies a pocket between the UDP binding site and the central channel. The hydroxypyridinyl ring of HPHT is crucial for binding, forming π-π stacking interactions with Tryptophan 647 (W647).

Experimental Protocols

Chitin Synthase Activity Assay (Radiolabel Incorporation)

This assay quantifies the enzymatic activity of chitin synthase by measuring the incorporation of a radiolabeled substrate into insoluble chitin.

a. Preparation of Enzyme Extract:

-

Grow fungal cells (e.g., Saccharomyces cerevisiae or Candida albicans) to mid-log phase.

-

Harvest cells by centrifugation and wash with a suitable buffer (e.g.,

Fundamental Research on Nikkomycin's Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nikkomycin Z, a nucleoside-peptide antibiotic produced by Streptomyces tendae, has emerged as a promising antifungal agent due to its unique mechanism of action.[1][2][3][4] It targets chitin synthase, an enzyme essential for the integrity of the fungal cell wall but absent in mammals, suggesting a high therapeutic index.[1][4] This technical guide provides an in-depth overview of the fundamental research into this compound Z's biological activity, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action

This compound Z functions as a potent and competitive inhibitor of chitin synthase.[4][5][6] Structurally analogous to the enzyme's natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), this compound Z binds to the active site of chitin synthase, thereby preventing the polymerization of N-acetylglucosamine into chitin.[5][7][8] This inhibition disrupts the formation of the fungal cell wall, leading to osmotic instability and ultimately, cell death.[2][4] The effectiveness of this compound Z is dependent on its transport into the fungal cell, which is mediated by a dipeptide permease system.[5]

References

- 1. mdpi.com [mdpi.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound Z | C20H25N5O10 | CID 456557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Mechanism of action of this compound Z_Chemicalbook [chemicalbook.com]

- 6. Inhibitory effect of this compound Z on chitin synthases in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structures and mechanism of chitin synthase and its inhibition by antifungal drug this compound Z - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

Initial Screening of Nikkomycin Z Against Fungal Pathogens: A Technical Guide

Introduction: Nikkomycin Z is a nucleoside-peptide antibiotic first identified in the 1970s, produced by Streptomyces species.[1][2] It has garnered significant interest as an antifungal agent due to its unique mechanism of action: the competitive inhibition of chitin synthase.[2][3] This enzyme is essential for the synthesis of chitin, a critical structural component of the fungal cell wall that is absent in mammals, making it an attractive and selective target for antifungal therapy.[1][4] This guide provides an in-depth overview of the initial in vitro screening of this compound Z against a variety of fungal pathogens, detailing its mechanism, summarizing susceptibility data, and outlining key experimental protocols for its evaluation.

Core Mechanism of Action

This compound Z's antifungal effect is achieved through a multi-step process that ultimately compromises the structural integrity of the fungal cell wall.

-

Cellular Uptake: The drug must first enter the fungal cell. This is accomplished via a dipeptide permease-mediated transport system.[4][5] The efficiency of this uptake can be a limiting factor in the drug's efficacy, as it may face competition from endogenous peptides for the same transporter.[5]

-

Competitive Inhibition of Chitin Synthase: Structurally, this compound Z mimics UDP-N-acetylglucosamine (UDP-GlcNAc), the natural substrate for chitin synthase.[5][6] This resemblance allows it to bind to the enzyme's active site, competitively blocking the polymerization of N-acetylglucosamine into chitin chains.[4][5]

-

Disruption of Cell Wall Integrity: The inhibition of chitin synthesis weakens the fungal cell wall, particularly at sites of active growth such as hyphal tips and septa. This leads to osmotic instability, causing cell lysis and ultimately, fungal cell death.[4]

The susceptibility of a specific fungus to this compound Z is dependent on factors like its overall chitin content and the drug's affinity for the various chitin synthase isoenzymes the fungus possesses.[4][5]

Quantitative Susceptibility Data

The in vitro activity of this compound Z, primarily determined by Minimum Inhibitory Concentration (MIC), varies significantly across different fungal species. The following tables summarize the reported MIC values for this compound Z against a range of medically important fungi.

Table 1: Activity of this compound Z against Candida Species

| Fungal Species | Number of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference |

|---|---|---|---|---|---|

| Candida albicans | 15 | ≤0.5 - 32 | - | - | [7] |

| Candida parapsilosis | 10 | 1 - 4 | - | - | [7] |

| Candida tropicalis | 10 | >64 | - | - | [7] |

| Candida krusei | 10 | >64 | - | - | [7] |

| Candida glabrata | 10 | >64 | - | - | [7] |

| Candida auris | 100 | 0.125 - >64 | 2 | 32 |[2][8] |

Table 2: Activity of this compound Z against Other Fungi

| Fungal Species | Number of Isolates | MIC Range (μg/mL) | MIC₈₀/₉₀ (μg/mL) | Reference |

|---|---|---|---|---|

| Coccidioides immitis | 10 | 0.5 - >64 | 4.9 (MIC₈₀) | [7] |

| Cryptococcus neoformans | 15 | 0.5 - >64 | >64 (MIC₈₀) | [7] |

| Aspergillus fumigatus | 10 | >64 | >64 (MIC₈₀) | [7] |

| Aspergillus flavus | 10 | >64 | >64 (MIC₈₀) | [7] |

| Histoplasma capsulatum | 20 | 4 - >64 | ≥64 (MIC₉₀) |[1] |

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. MIC₈₀ is also reported in some studies.

Synergistic Potential

While this compound Z shows variable activity when used alone, numerous studies have demonstrated significant synergistic or additive effects when it is combined with other classes of antifungal agents.[2] Marked synergism has been observed with:

-

Azoles (Fluconazole, Itraconazole): Against C. albicans, C. parapsilosis, Cryptococcus neoformans, and Coccidioides immitis.[7][9][10]

-

Itraconazole: Notably against Aspergillus fumigatus and Aspergillus flavus.[7][11]

-

Echinocandins (Caspofungin): Against Saccharomyces cerevisiae and some C. albicans isolates.[2]

This synergistic activity is promising, as the inhibition of chitin synthesis by this compound Z can create vulnerabilities in the fungal cell wall that are then exploited by agents targeting the cell membrane (azoles) or other cell wall components like β-glucan (echinocandins).[12]

Experimental Protocols

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound Z against a fungal isolate. The protocol is generally based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[3]

Detailed Methodology:

-

Preparation of this compound Z Stock Solution: Dissolve this compound Z powder in a suitable solvent (e.g., sterile distilled water or RPMI 1640 medium) to create a high-concentration stock solution.

-

Fungal Inoculum Preparation:

-

Culture the fungal isolate on an appropriate agar medium (e.g., Potato Dextrose Agar).

-

Harvest fungal elements (yeast cells or conidia) and suspend them in sterile saline.

-

Adjust the suspension turbidity spectrophotometrically or by using a hemacytometer to achieve a standardized final inoculum concentration (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL).[9]

-

-

Plate Preparation (96-well microtiter plate):

-

Dispense sterile broth medium (typically RPMI 1640 with L-glutamine, without bicarbonate, buffered to pH 7.0) into all wells.

-

Create serial twofold dilutions of this compound Z across the columns of the plate.

-

Include a drug-free well to serve as a positive growth control and an uninoculated well as a negative control.

-

-

Inoculation: Add the standardized fungal inoculum to each well (except the negative control).

-

Incubation: Incubate the plates at 35°C. Incubation times vary by organism: 24-48 hours for yeasts and 48-72 hours for filamentous fungi.[3]

-

MIC Determination: The MIC is the lowest concentration of this compound Z that causes a significant reduction in fungal growth compared to the growth control.[3] The endpoint is typically read visually as a 50% reduction in turbidity for yeasts like Candida spp. or 100% inhibition for other fungi.[3][5]

Chitin Synthase (CHS) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of this compound Z on the activity of the chitin synthase enzyme.

Detailed Methodology:

-

Preparation of Crude Enzyme Extract:

-

Culture the fungus (e.g., S. sclerotiorum or S. cerevisiae) in a suitable liquid medium and harvest the cells by centrifugation.[13][14]

-

Disrupt the cells (e.g., in liquid nitrogen) and perform differential centrifugation to obtain a membrane fraction rich in chitin synthase.

-

The extract may be pre-treated with trypsin to proteolytically activate the zymogenic form of the enzyme.[13][15]

-

-

Assay Setup (WGA-Coated 96-well plate): The assay is performed in a microtiter plate coated with Wheat Germ Agglutinin (WGA), which binds specifically to chitin.[14][16]

-

Reaction Mixture: To each well, add the following components in order:

-

Incubation: Incubate the plate at 30°C for 2-3 hours with shaking. During this time, active chitin synthase will polymerize the substrate into chitin, which then binds to the WGA-coated wells.[4][14]

-

Quantification:

-

Wash the plate to remove unbound substrate and reagents.

-

Quantify the amount of synthesized chitin. This can be done by adding a WGA-horseradish peroxidase conjugate followed by a colorimetric substrate and measuring the optical density.[16]

-

-

Data Analysis: Calculate the enzyme activity at each inhibitor concentration relative to the control. The half-maximal inhibitory concentration (IC₅₀) value is then determined by plotting the inhibition curve.[16]

Conclusion

This compound Z remains a compound of significant interest due to its specific targeting of the fungal cell wall component, chitin. While its standalone efficacy can be limited against certain species, particularly Aspergillus and some Candida strains, it shows potent activity against dimorphic fungi like Coccidioides immitis.[7][11] The true potential of this compound Z may lie in its use as a synergistic partner in combination therapies, where it can weaken the fungal cell wall to enhance the activity of other established antifungal agents. Further research and clinical development are warranted to fully explore its therapeutic applications.[1][5]

References

- 1. mdpi.com [mdpi.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Mechanism of action of this compound Z_Chemicalbook [chemicalbook.com]

- 6. Structures and mechanism of chitin synthase and its inhibition by antifungal drug this compound Z - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Antifungal Activity of this compound Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antifungal activity of this compound Z against Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. In vitro antifungal activity of this compound Z in combination with fluconazole or itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparison of susceptibility of fungal isolates to lufenuron and this compound Z alone or in combination with itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. mdpi.com [mdpi.com]

- 14. psecommunity.org [psecommunity.org]

- 15. journals.asm.org [journals.asm.org]

- 16. benchchem.com [benchchem.com]

The Chemical Synthesis of Nikkomycin Analogues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Nikkomycins are a class of peptidyl nucleoside antibiotics that act as potent and specific inhibitors of chitin synthase, an essential enzyme for fungal cell wall biosynthesis. Due to this targeted mechanism, which avoids mammalian cells, nikkomycins and their analogues are promising candidates for the development of novel antifungal agents. This guide provides a detailed overview of the core chemical strategies employed in the synthesis of various nikkomycin analogues, focusing on modifications to the nucleoside core and the peptidyl side chain.

Core Synthetic Strategies

The synthesis of this compound analogues is a complex endeavor that typically involves the separate construction of two key fragments: the nucleoside core, often Uracil Polyoxin C (UPOC), and a modified amino acid or peptide side chain. These two components are then coupled to afford the final analogue. Key areas of synthetic modification include alterations to the furanose ring of the nucleoside, such as ring expansion or replacement with a carbocycle, and diversification of the C-terminal amino acid of the peptidyl moiety.

A generalized workflow for the synthesis of this compound analogues is depicted below.

Caption: Generalized workflow for the synthesis of this compound analogues.

Synthesis of the Nucleoside Core: Uracil Polyoxin C (UPOC)

The cornerstone of many this compound analogues is the nucleoside amino acid, Uracil Polyoxin C (UPOC). Its synthesis is a critical multi-step process. An improved synthetic route starting from methyl 2,3-O-isopropylidene-β-D-ribo-pentodialdo-1,4-furanoside has been reported.[1]

Caption: Key transformations in the synthesis of Uracil Polyoxin C (UPOC).

Carbocyclic Analogues

To improve metabolic stability, analogues where the furanose ring oxygen is replaced by a methylene group have been synthesized.[2][3] These carbocyclic analogues often show increased resistance to enzymatic degradation. A common strategy involves a palladium-mediated substitution reaction to couple a cyclopentene derivative with the nucleobase.[3]

Caption: Synthetic workflow for a carbocyclic UPOC analogue.

Peptide Side-Chain Modifications and Coupling

The peptidyl side chain is crucial for the biological activity of nikkomycins. Modifications in this part of the molecule are primarily aimed at exploring structure-activity relationships (SAR) and improving pharmacokinetic properties. A common approach involves coupling the 5'-amino group of UPOC with various N-protected amino acids.

Experimental Protocol: Peptide Coupling

A representative procedure for coupling UPOC with a protected amino acid is as follows:

-

Activation of Amino Acid: The N-tert-butoxycarbonyl (Boc) protected amino acid (1.2 equivalents) is dissolved in a suitable solvent like dimethylformamide (DMF). A coupling agent such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.2 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 equivalents) are added. The mixture is stirred at room temperature for 15-20 minutes to pre-activate the carboxylic acid.[4]

-

Coupling Reaction: A solution of the 5'-amino group of the UPOC methyl ester (1.0 equivalent) in DMF is added to the activated amino acid mixture.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until completion (typically 2-4 hours).

-

Work-up and Purification: The reaction mixture is diluted with a solvent like ethyl acetate and washed sequentially with aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

-

Deprotection: The protecting groups (e.g., Boc and ester groups) are removed under appropriate conditions (e.g., trifluoroacetic acid for Boc, and saponification for the ester) to yield the final this compound analogue.

Biological Evaluation: Chitin Synthase Inhibition

The primary biological target of this compound analogues is chitin synthase. The inhibitory activity of newly synthesized compounds is typically evaluated using an in vitro enzyme assay.

Experimental Protocol: Chitin Synthase Inhibition Assay

A common method for assessing chitin synthase inhibition is described below:[5][6]

-

Enzyme Preparation: A crude extract of chitin synthase is prepared from a fungal source, such as Sclerotinia sclerotiorum or Candida albicans, by cell lysis and centrifugation.[5]

-

Assay Plate Preparation: A 96-well microtiter plate is coated with wheat germ agglutinin (WGA), which binds to chitin.[6]

-

Reaction Mixture: The test compounds are dissolved in DMSO and diluted to various concentrations. A reaction mixture is prepared containing a buffer (e.g., 50 mM Tris-HCl, pH 7.5), the enzyme extract, co-factors (e.g., 3.2 mM CoCl₂), N-acetylglucosamine (GlcNAc), the substrate UDP-GlcNAc, and the test compound.[5][6]

-

Incubation: The plate is incubated at 30°C for a set period (e.g., 3 hours) to allow for the synthesis of chitin.[6]

-

Quantification: The plate is washed to remove unbound reagents. The amount of synthesized chitin (bound to the WGA-coated plate) is quantified, often by adding a horseradish peroxidase-WGA conjugate followed by a colorimetric substrate and measuring the absorbance.

-

Data Analysis: The rate of reaction is determined, and the concentration of the inhibitor that causes 50% inhibition (IC₅₀) is calculated.

Caption: Experimental workflow for an in vitro chitin synthase inhibition assay.

Quantitative Data Summary

The following tables summarize key quantitative data from the synthesis and biological evaluation of various this compound analogues.

Table 1: Yields of Novel this compound Analogues by Mutasynthesis [7]

| Compound | Production Yield (mg/L) |

| This compound Px | 84 |

| This compound Pz | 122 |

| This compound X (Wild-Type) | 220 |

| This compound Z (Wild-Type) | 120 |

Table 2: In Vitro Antifungal Activity of this compound Z [8]

| Fungal Species | MIC₈₀ Range (µg/mL) |

| Candida albicans | 0.5 - 32 |

| Candida parapsilosis | 1 - 4 |

| Candida tropicalis | >64 |

| Candida krusei | >64 |

| Candida glabrata | >64 |

| Cryptococcus neoformans | 0.5 - >64 |

| Coccidioides immitis (mycelial) | 1 - 16 |

Table 3: Chitin Synthase Inhibitory Activity of Selected Analogues

| Compound | Fungal Source | IC₅₀ (mM) | Reference |

| Maleimide Compound 20 | S. sclerotiorum | 0.12 | [5] |

| Polyoxin B (Control) | S. sclerotiorum | 0.19 | [5] |

| Ursolic Acid | S. cerevisiae CHS II | 0.184 µg/mL | [5] |

This guide provides a foundational understanding of the synthetic strategies and evaluation methods central to the development of this compound analogues. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to design and synthesize novel antifungal agents based on this promising natural product scaffold.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. Syntheses of Carbocyclic Uracil Polyoxin C Analogs: Application of Pd(0)/InI-Allylation of 4-Acetoxy-2-azetidinone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asymmetric total synthesis of (+)-carbocyclic uracil polyoxin C - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. psecommunity.org [psecommunity.org]

- 7. Novel this compound analogues generated by mutasynthesis in Streptomyces ansochromogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Antifungal Activity of this compound Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]

A Preliminary Investigation into Nikkomycin's Spectrum of Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nikkomycin Z, a peptidyl nucleoside antibiotic originally isolated from Streptomyces tendae, has garnered significant interest as a potential antifungal agent.[1] Its primary mechanism of action is the competitive inhibition of chitin synthase, an essential enzyme responsible for the biosynthesis of chitin, a critical structural component of fungal cell walls.[1][2] This mode of action is particularly promising as chitin is absent in mammals, suggesting a high therapeutic index. This technical guide provides a preliminary overview of this compound Z's spectrum of activity, focusing on its antifungal properties. It includes a compilation of in vitro susceptibility data, detailed experimental protocols for key assays, and visualizations of the targeted biochemical pathway and experimental workflows.

Antifungal Spectrum of Activity

This compound Z has demonstrated a broad range of activity against various fungal pathogens. Its efficacy is most pronounced against endemic dimorphic fungi, including Coccidioides immitis, Blastomyces dermatitidis, and Histoplasma capsulatum.[3] Additionally, it exhibits activity against opportunistic yeasts such as Candida species and has shown synergistic effects when combined with other antifungal agents against molds like Aspergillus fumigatus.

In Vitro Susceptibility Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound Z against a selection of clinically relevant fungal species. MIC values represent the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is important to note that testing methodologies and endpoint criteria (e.g., MIC50, MIC80, MIC90) can vary between studies, leading to a range of reported values.

Table 1: In Vitro Activity of this compound Z Against Endemic Dimorphic Fungi

| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Coccidioides immitis (mycelial phase) | - | 1 - 16 | - | - | [4] |

| Coccidioides immitis (spherule-endospore phase) | - | 0.125 | - | - | [4] |

| Coccidioides immitis | 3 | 0.125 - >16 | - | - | [5] |

| Blastomyces dermatitidis | 1 | 0.78 | - | - | [6] |

| Histoplasma capsulatum | 20 | 4 - >64 | - | ≥64 | [1][7] |

| Histoplasma capsulatum | 1 | 0.5 | - | - | [8] |

Table 2: In Vitro Activity of this compound Z Against Candida Species

| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Candida albicans | - | 0.5 - 32 | - | - | [4] |

| Candida parapsilosis | - | 1 - 4 | - | - | [4] |

| Candida tropicalis | - | >64 | - | - | [4] |

| Candida krusei | - | >64 | - | - | [4] |

| Candida glabrata | - | >64 | - | - | [4] |

| Candida auris | 100 | 0.125 - >64 | 2 | 32 |

Table 3: In Vitro Activity of this compound Z Against Aspergillus Species

| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Aspergillus fumigatus | - | >64 | - | - | [4] |

| Aspergillus flavus | - | >64 | - | - | [4] |

| Aspergillus fumigatus (AfuPmV-1 infected) | - | - | 2 | - | [9] |

| Aspergillus fumigatus (virus-free) | - | - | 4 | - | [9] |

Insecticidal Spectrum of Activity

While primarily investigated for its antifungal properties, this compound Z's mechanism of targeting chitin synthase also suggests potential as an insecticide, as chitin is a crucial component of the insect exoskeleton.[10] However, comprehensive studies on its insecticidal spectrum are limited. One study reported a lethal dose (LD50) of 280 nM when fed to larvae of the insect Lucilia cuprina.[11] Further research is required to fully elucidate the breadth and potency of this compound Z's insecticidal activity.

Mechanism of Action: Inhibition of Chitin Biosynthesis

This compound Z exerts its antifungal effect by competitively inhibiting chitin synthase, a key enzyme in the synthesis of chitin.[2] Chitin is a linear polymer of β-1,4-linked N-acetylglucosamine (GlcNAc) and is a vital structural component of the fungal cell wall, providing rigidity and osmotic stability.[4][12]

The biosynthesis of chitin is a multi-step process that begins with glucose and culminates in the polymerization of UDP-N-acetylglucosamine into chitin chains at the plasma membrane. This compound Z, as a structural analog of the substrate UDP-GlcNAc, binds to the active site of chitin synthase, thereby blocking the elongation of the chitin polymer.[2][13] This disruption of cell wall integrity leads to osmotic lysis and fungal cell death.

References

- 1. mdpi.com [mdpi.com]

- 2. Mechanism of action of this compound Z_Chemicalbook [chemicalbook.com]

- 3. Evaluation of this compound Z with frequent oral administration in an experimental model of central nervous system coccidioidomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Evaluation of this compound Z with frequent oral administration in an experimental model of central nervous system coccidioidomycosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Recent Advances in Chitin Biosynthesis Associated with the Morphology and Secondary Metabolite Synthesis of Filamentous Fungi in Submerged Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In Vitro Antifungal Activity of this compound Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Chitin Biosynthesis - Creative Biolabs [creative-biolabs.com]

- 13. Structures and mechanism of chitin synthase and its inhibition by antifungal drug this compound Z - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of Nikkomycin: A Competitive Inhibitor of Chitin Synthase

An In-depth Technical Guide for Researchers and Drug Development Professionals

Discovered in the 1970s from the fermentation broth of Streptomyces tendae, Nikkomycin is a potent, naturally occurring antibiotic with significant antifungal properties.[1][2][3][4][5] This technical guide delves into the core of this compound's mechanism of action: its role as a competitive inhibitor of chitin synthase, a crucial enzyme in fungal cell wall biosynthesis. The absence of chitin in mammals makes it a highly selective and attractive target for the development of novel antifungal therapeutics.[1][6][7]

This compound Z, a prominent member of the this compound family, has demonstrated notable activity against a range of fungal pathogens, particularly dimorphic fungi such as Coccidioides immitis and Blastomyces dermatitidis.[3][5] Its unique mode of action offers a promising avenue for combating fungal infections, including those resistant to existing drug classes.

Mechanism of Action: Competitive Inhibition

This compound's efficacy stems from its structural similarity to the natural substrate of chitin synthase, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc).[1][8] This molecular mimicry allows this compound to bind to the active site of the enzyme, thereby competitively inhibiting the polymerization of N-acetylglucosamine into chitin chains.[1][9] The resulting disruption of chitin synthesis compromises the integrity of the fungal cell wall, leading to osmotic instability and cell lysis, particularly at sites of active growth like hyphal tips.[1]

The cellular uptake of this compound into fungal cells is a critical prerequisite for its antifungal activity and is mediated by a dipeptide permease transport system.[1][9] Consequently, the efficiency of uptake can be a limiting factor in its in vivo effectiveness, as endogenous peptides can compete for the same transport mechanism.[1][8]

Quantitative Inhibition Data

The inhibitory potency of this compound, particularly this compound Z, has been quantified against various chitin synthase isoenzymes from different fungal species. The inhibitor constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters in assessing its efficacy.

| Fungal Species | Chitin Synthase Isozyme | Inhibition Constant (Ki) | IC50 | Reference |

| Candida albicans | Chitin Synthase | 0.16 µM | - | [9] |

| Candida albicans | CaChs1 | - | 15 µM | [10] |

| Candida albicans | CaChs2 | 1.5 ± 0.5 µM | 0.8 µM | [7][10] |

| Candida albicans | CaChs3 | - | 13 µM | [10] |

| Saccharomyces cerevisiae | Chs1 | Lower than Chs2 | - | [11] |

| Saccharomyces cerevisiae | Chs2 | More resistant than Chs1 | - | [11] |

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved in chitin synthesis and its inhibition by this compound, the following diagrams have been generated using the DOT language.

Caption: The chitin biosynthesis pathway in fungi.

Caption: Competitive inhibition of chitin synthase by this compound.

Caption: Workflow for a chitin synthase inhibition assay.

Experimental Protocols

The following is a generalized protocol for an in vitro chitin synthase inhibition assay, synthesized from methodologies described in the literature.[1][12][13][14][15][16]

Objective: To determine the inhibitory effect of this compound on chitin synthase activity from a fungal cell extract.

Materials:

-

Fungal strain of interest (e.g., Candida albicans, Saccharomyces cerevisiae)

-

Appropriate liquid growth medium (e.g., YPD, RPMI-1640)

-

Extraction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors)

-

Trypsin solution

-

Soybean trypsin inhibitor

-

Substrate solution: UDP-N-acetylglucosamine (UDP-GlcNAc)

-

Cofactor/Activator solution (e.g., CoCl2, GlcNAc)

-

This compound Z stock solution (in an appropriate solvent, e.g., water or DMSO)

-

96-well microtiter plates (WGA-coated for some methods)

-

Detection reagents (e.g., Calcofluor White, WGA-HRP and TMB substrate)

-

Microplate reader

Procedure:

-

Preparation of Fungal Cell Extract (Enzyme Source): a. Grow the fungal cells in liquid medium to the mid-logarithmic phase. b. Harvest the cells by centrifugation and wash them with sterile water. c. Resuspend the cell pellet in cold Extraction Buffer. d. Disrupt the cells using mechanical methods (e.g., glass beads, French press, or sonication) on ice. e. Centrifuge the lysate at a low speed to remove cell debris. The supernatant, containing the crude enzyme extract, is collected.

-

Enzyme Activation (Zymogen Activation): a. Treat the crude cell extract with trypsin to activate the zymogenic form of chitin synthase.[14] b. Incubate for a defined period (e.g., 30 minutes at 30°C). c. Stop the trypsin activity by adding a stoichiometric amount of soybean trypsin inhibitor.

-

Chitin Synthase Inhibition Assay: a. Prepare serial dilutions of this compound Z in the assay buffer. b. To each well of a 96-well plate, add the following in order: i. Assay buffer. ii. This compound Z solution at various concentrations (and a vehicle control). iii. The activated fungal cell extract (enzyme). c. Pre-incubate the enzyme with the inhibitor for a short period. d. Initiate the enzymatic reaction by adding the UDP-GlcNAc substrate solution, which may also contain cofactors like CoCl2 and activators like GlcNAc.[1][13] e. Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a specific duration (e.g., 2-3 hours) with gentle shaking.[1]

-

Quantification of Chitin Synthesis:

-

Method A: Wheat Germ Agglutinin (WGA) Binding Assay: [13][16] a. If using WGA-coated plates, the newly synthesized chitin will bind to the wells. b. Wash the wells multiple times with water to remove unbound substrate and enzyme. c. Add a solution of WGA conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) and incubate. d. Wash the wells again to remove unbound WGA-HRP. e. Add a suitable substrate for the conjugated enzyme (e.g., TMB for HRP) and measure the resulting colorimetric signal using a microplate reader. The signal intensity is proportional to the amount of chitin synthesized.

-

Method B: Calcofluor White Staining: [17] a. Stop the reaction and pellet the synthesized chitin. b. Stain the chitin with Calcofluor White, a fluorescent dye that binds to chitin. c. Measure the fluorescence intensity using a fluorometric microplate reader.

-

-

Data Analysis: a. Calculate the percentage of chitin synthase inhibition for each this compound Z concentration relative to the control (no inhibitor). b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value (the concentration of this compound Z that causes 50% inhibition of enzyme activity) from the dose-response curve. d. If performing kinetic studies, vary the substrate concentration at fixed inhibitor concentrations to determine the inhibitor constant (Ki) using methods such as Lineweaver-Burk plots.

Conclusion

This compound's targeted inhibition of chitin synthase remains a cornerstone in the exploration of novel antifungal strategies. Its competitive mechanism of action, coupled with the essential nature of chitin for fungal viability, underscores its potential as a therapeutic agent. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the unique properties of this compound and other chitin synthase inhibitors in the ongoing battle against fungal diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Chitin Synthase Inhibitors as Antifungal Agents: Ingenta Connect [ingentaconnect.com]

- 5. This compound Z—Ready to Meet the Promise? [mdpi.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of action of this compound Z_Chemicalbook [chemicalbook.com]

- 9. Mechanism of action of this compound and the peptide transport system of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibitory effect of this compound Z on chitin synthases in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Differential inhibition of chitin synthetases 1 and 2 from Saccharomyces cerevisiae by polyoxin D and nikkomycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method [mdpi.com]

- 16. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for In Vitro Determination of Nikkomycin Minimum Inhibitory Concentration (MIC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nikkomycin Z is a nucleoside-peptide antibiotic that shows promise as an antifungal agent.[1][2] It functions by competitively inhibiting chitin synthase, an enzyme crucial for the synthesis of chitin, an essential component of the fungal cell wall that is absent in mammals.[3][4][5] This targeted mechanism makes this compound Z a selective and potent antifungal compound. These application notes provide detailed protocols for determining the in vitro minimum inhibitory concentration (MIC) of this compound Z against various fungal isolates using established broth dilution methods, primarily based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) with specific adaptations for this compound Z.[1][6]

Mechanism of Action of this compound Z

This compound Z's antifungal activity stems from its structural resemblance to UDP-N-acetylglucosamine (UDP-GlcNAc), the natural substrate for chitin synthase.[3] The mechanism can be summarized in the following key stages:

-

Cellular Uptake: this compound Z is actively transported into the fungal cell via a dipeptide permease-mediated transport system.[3]

-

Competitive Inhibition: Inside the cell, this compound Z binds to the active site of chitin synthase, competitively inhibiting the polymerization of N-acetylglucosamine into chitin chains.[3][7]

-

Disruption of Cell Wall Integrity: The inhibition of chitin synthesis compromises the structural integrity of the fungal cell wall, particularly at sites of active growth such as hyphal tips and septa.[3] This leads to osmotic instability and ultimately results in cell death.[3][4]

Experimental Protocols

The following protocols are based on the broth microdilution and macrobroth dilution methods for antifungal susceptibility testing.

Materials

-

This compound Z

-

Fungal isolates

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate

-

MOPS (3-(N-morpholino)propanesulfonic acid) buffer

-

Sterile saline (0.85% NaCl)

-

Sterile distilled water

-

Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)

-

Sterile, 96-well microdilution plates

-

Sterile test tubes

-

Spectrophotometer or McFarland standards

-

Hemacytometer

-

Incubator (35°C)

Media Preparation

Prepare RPMI-1640 medium according to the manufacturer's instructions. Buffer the medium with MOPS to a pH of 6.0, as this compound Z is more stable under acidic conditions.[8] Sterilize by filtration.

This compound Z Stock Solution and Dilutions

-

Prepare a stock solution of this compound Z in sterile distilled water.

-

Perform serial twofold dilutions of this compound Z in RPMI-1640 medium to achieve the desired final concentration range (e.g., 0.125 to 64 µg/mL).

Inoculum Preparation

For Yeasts (e.g., Candida species):

-

Subculture the yeast isolate onto an SDA plate and incubate at 35°C for 24-48 hours.[1]

-

Harvest several well-isolated colonies and suspend them in sterile saline.[1]

-

Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.[1]

-

Dilute the adjusted inoculum suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.[1]

For Filamentous Fungi (e.g., Aspergillus species):

-

Grow the mold on PDA at 35°C for 7 days, or until adequate sporulation is observed.[1]

-

Harvest conidia by flooding the agar surface with sterile saline and gently scraping with a sterile loop.

-

Transfer the conidial suspension to a sterile tube and allow heavy particles to settle.

-

Adjust the conidial suspension to a concentration of approximately 1 x 10^4 conidia/mL using a hemacytometer for counting.[8]

Broth Microdilution and Macrobroth Dilution Assay

-

Microdilution: Add 100 µL of each this compound Z dilution to the wells of a 96-well microdilution plate.

-

Macrobroth Dilution: Add a larger volume (e.g., 0.9 mL) of each this compound Z dilution to sterile test tubes.[8]

-

Add 100 µL (for microdilution) or 0.1 mL (for macrobroth dilution) of the prepared fungal inoculum to each well/tube.

-

Include a drug-free growth control well/tube and a sterility control well/tube (medium only).

-

Incubate the plates/tubes at 35°C. Incubation times are typically 24-48 hours for yeasts and 48-72 hours for filamentous fungi, or until sufficient growth is observed in the growth control.[1]

MIC Endpoint Determination

The MIC is the lowest concentration of this compound Z that causes a significant reduction in growth compared to the drug-free control.[1] For this compound Z, the MIC endpoint can be read as the concentration that produces an approximate 50% to 80% decrease in turbidity for yeasts or visual growth for filamentous fungi.[1][8][9] The MICs can be determined visually or with the aid of a spectrophotometer.[8][10]

Data Presentation

The following table summarizes the reported MIC ranges of this compound Z against various medically important fungi.

| Fungal Species | MIC Range (µg/mL) | Notes |

| Candida albicans | ≤0.5 - 32 | Includes azole-resistant isolates.[8] |

| Candida parapsilosis | 1 - 4 | Includes azole-resistant isolates.[8] |

| Candida tropicalis | >64 | Resistant to this compound Z.[8] |

| Candida krusei | >64 | Resistant to this compound Z.[8] |

| Candida glabrata | >64 | Resistant to this compound Z.[8] |

| Candida auris | MIC₅₀: 2, MIC₉₀: 32 | [5][11] |

| Cryptococcus neoformans | 0.5 - >64 | Most isolates show high MICs.[8] |

| Coccidioides immitis (mycelial phase) | 4.9 | [8] |

| Coccidioides immitis (spherule-endospore phase) | 0.125 - >16 | MIC endpoint can be 50% or 100% inhibition.[8][9] |

| Aspergillus fumigatus | High MICs alone | Synergistic with itraconazole.[8][10] |

| Aspergillus flavus | High MICs alone | Synergistic with itraconazole.[8][10] |

| Blastomyces dermatitidis | Susceptible | [5] |

| Histoplasma capsulatum | 4 to >64 | [2] |

| Fusarium species | 800 - 1600 | [12] |

Conclusion

The provided protocols offer a standardized approach for determining the in vitro antifungal activity of this compound Z. Adherence to these methodologies will ensure the generation of reproducible and comparable MIC data, which is essential for the continued research and development of this compound Z as a potential therapeutic agent for fungal infections. The unique mechanism of action of this compound Z, targeting the fungal cell wall, makes it a valuable compound for further investigation, especially in combination with other antifungal drugs where synergistic effects have been observed.[2][8][10]

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 7. researchgate.net [researchgate.net]

- 8. In Vitro Antifungal Activity of this compound Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. In vitro antifungal activity of this compound Z in combination with fluconazole or itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Drug Interaction Studies of a Glucan Synthase Inhibitor (LY 303366) and a Chitin Synthase Inhibitor (this compound Z) for Inhibition and Killing of Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

Standardized Broth Microdilution Method for Nikkomycin Z Susceptibility Testing: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nikkomycin Z is a promising investigational antifungal agent that acts as a competitive inhibitor of chitin synthase, a crucial enzyme for the synthesis of the fungal cell wall.[1][2] As chitin is absent in mammals, this compound Z presents a highly selective therapeutic target.[2][3] These application notes provide a detailed protocol for determining the in vitro susceptibility of fungi to this compound Z using a standardized broth microdilution method, primarily based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). This method allows for the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]

Mechanism of Action of this compound Z

This compound Z exerts its antifungal activity by competitively inhibiting chitin synthase.[1][5] This enzyme is responsible for the polymerization of N-acetylglucosamine (GlcNAc) into chitin, an essential structural component of the fungal cell wall.[5] The structural similarity of this compound Z to the natural substrate of chitin synthase, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), allows it to bind to the active site of the enzyme, thereby blocking chitin synthesis.[1][5] This disruption of cell wall integrity leads to osmotic instability and fungal cell death.[2] The cellular uptake of this compound Z is mediated by a dipeptide permease transport system.[1][5]

Caption: Mechanism of action of this compound Z.

Experimental Protocols

The following protocols are adapted from the CLSI M27-A3 and M38-A2 documents for yeasts and filamentous fungi, respectively, with specific considerations for this compound Z testing.[6][7][8][9]

Materials

-

This compound Z powder

-

Sterile, 96-well, U-bottom microdilution plates

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with 0.165 M morpholinepropanesulfonic acid (MOPS)

-

Sterile distilled water

-

Sterile 1 M HCl

-

Fungal isolates

-

Sabouraud dextrose agar (SDA) plates

-

Sterile saline (0.85%)

-

Spectrophotometer or McFarland density standards

-

Hemocytometer (for filamentous fungi)

-

Incubator (35°C)

-

Microplate reader (optional)

Preparation of Media and Reagents

-

RPMI-1640 Medium: Prepare RPMI-1640 medium according to the manufacturer's instructions. A crucial modification for this compound Z testing is to adjust the pH of the medium to 6.0 with 1 M HCl, as this compound Z is more stable under acidic conditions.[5]

-

This compound Z Stock Solution: Prepare a stock solution of this compound Z (e.g., 1280 µg/mL) by dissolving the powder in sterile distilled water. Ensure complete dissolution. The stock solution can be filter-sterilized and stored at -70°C.

Inoculum Preparation

For Yeasts (e.g., Candida spp.) (adapted from CLSI M27-A3):

-

Subculture the yeast isolate on an SDA plate and incubate at 35°C for 24-48 hours to ensure purity and viability.

-

Select several well-isolated colonies and suspend them in 5 mL of sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

-

Dilute the adjusted inoculum 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

For Filamentous Fungi (e.g., Coccidioides immitis) (adapted from CLSI M38-A2):

-

Grow the mold on an SDA plate at 35°C until adequate sporulation is observed.

-

Harvest the conidia by gently scraping the surface of the colony with a sterile, wetted swab or by adding sterile saline to the plate and gently scraping the surface.

-

Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

-

Adjust the turbidity of the supernatant to 95% transmittance at 530 nm.[5]

-

Perform a 1:1000 dilution of the adjusted suspension in RPMI-1640 medium to obtain a final inoculum concentration of approximately 0.4-5 x 10^4 CFU/mL.[5]

Broth Microdilution Assay

Caption: Experimental workflow for this compound Z susceptibility testing.

-

Dispense 100 µL of sterile RPMI-1640 medium into all wells of a 96-well microdilution plate.

-

Add 100 µL of the this compound Z stock solution to the first well of each row to be tested.

-

Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well containing the drug. This will result in a range of this compound Z concentrations (e.g., from 64 µg/mL down to 0.06 µg/mL).

-

Include a drug-free well to serve as a growth control and an uninoculated well for a sterility control.

-

Add 100 µL of the standardized fungal inoculum to each well (except the sterility control). The final volume in each well will be 200 µL, and the drug concentrations will be halved.

-

Incubate the plates at 35°C. Incubation times may vary depending on the fungus:

-

Yeasts: 24-48 hours.

-

Coccidioides immitis (mycelial phase): 48-72 hours.[5]

-

Reading and Interpreting Results

The MIC is determined as the lowest concentration of this compound Z that causes a significant inhibition of growth compared to the drug-free control. The endpoint determination can vary:

-

For Coccidioides immitis and other filamentous fungi: The MIC is often read as the lowest concentration showing 100% inhibition of growth (no visible growth).[10]

-

For some yeasts: A ≥50% reduction in turbidity compared to the growth control may be used.

MICs can be read visually or with the aid of a microplate reader at 530 nm.

Data Presentation

The following tables summarize reported MIC ranges for this compound Z against various fungal species.

Table 1: this compound Z MIC Ranges for Coccidioides Species

| Fungal Species | Growth Phase | No. of Isolates | MIC Range (µg/mL) | Reference(s) |

| Coccidioides immitis | Mycelial | - | 1 - 16 (MIC80) | [5] |

| Coccidioides immitis | Spherule-endospore | - | 0.125 | [5] |

| Coccidioides immitis | - | 3 | 0.125 - >16 | [1] |

| Coccidioides isolate | - | 1 | 2.5 (MIC & MFC) | [3][10] |

| Coccidioides posadasii | - | 1 | 0.0625 | [2] |

Table 2: this compound Z MIC Ranges for Other Fungi

| Fungal Species | No. of Isolates | MIC Range (µg/mL) | Reference(s) |

| Candida albicans | - | ≤0.5 - 32 (MIC80) | [5] |

| Candida parapsilosis | - | 1 - 4 | [5] |

| Candida tropicalis | - | >64 | [5] |

| Candida krusei | - | >64 | [5] |

| Candida glabrata | - | >64 | [5] |

| Cryptococcus neoformans | 15 | 0.5 - >64 (MIC80) | [5] |

| Blastomyces dermatitidis | 10 | 0.25 | [2] |

| Histoplasma capsulatum | 9 | 2.47 | [2] |

| Aspergillus fumigatus | 2 | 500 | [2] |

| Aspergillus flavus | 2 | 500 | [2] |

Conclusion

The standardized broth microdilution method provides a reliable and reproducible means of determining the in vitro susceptibility of various fungi to this compound Z. Adherence to established CLSI guidelines, with specific modifications for this compound Z, is crucial for obtaining accurate and comparable data. The information generated from these assays is vital for the continued development and potential clinical application of this compound Z as a novel antifungal agent, particularly for challenging infections such as coccidioidomycosis.

References

- 1. Evaluation of this compound Z with frequent oral administration in an experimental model of central nervous system coccidioidomycosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fda.gov [fda.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. benchchem.com [benchchem.com]

- 5. In Vitro Antifungal Activity of this compound Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 7. webstore.ansi.org [webstore.ansi.org]

- 8. webstore.ansi.org [webstore.ansi.org]

- 9. njccwei.com [njccwei.com]

- 10. This compound Z against Disseminated Coccidioidomycosis in a Murine Model of Sustained-Release Dosing - PMC [pmc.ncbi.nlm.nih.gov]

Establishing a Murine Model for In Vivo Efficacy Testing of Nikkomycin Z

Application Notes and Protocols for Researchers

Introduction

Nikkomycin Z is a potent, first-in-class antifungal agent that acts by competitively inhibiting chitin synthase, an enzyme essential for the synthesis of the fungal cell wall.[1][2] This mechanism of action is highly specific to fungi, as chitin is absent in mammals, suggesting a favorable safety profile.[1][3] In vivo studies in murine models have demonstrated significant efficacy of this compound Z against a variety of pathogenic fungi, particularly endemic dimorphic fungi such as Coccidioides immitis and Coccidioides posadasii, the causative agents of coccidioidomycosis (Valley Fever).[1][4] Efficacy has also been shown against Blastomyces dermatitidis, Histoplasma capsulatum, and Candida albicans.[1][4][5] These application notes provide detailed protocols for establishing a murine model to evaluate the in vivo efficacy of this compound Z, intended for researchers, scientists, and drug development professionals.

Mechanism of Action of this compound Z

This compound Z's primary mode of action is the competitive inhibition of chitin synthase.[2] By mimicking the natural substrate, UDP-N-acetylglucosamine, this compound Z binds to the active site of the enzyme, preventing the polymerization of N-acetylglucosamine into chitin chains.[2] This disruption of chitin synthesis compromises the structural integrity of the fungal cell wall, leading to osmotic lysis and cell death.[2] The regulation of chitin synthesis involves complex signaling pathways, including the High Osmolarity Glycerol (HOG) pathway and the Protein Kinase C (PKC) cell integrity pathway, which can be activated in response to cell wall stress.[6]

Murine Models of Fungal Infection for this compound Z Efficacy Testing

The choice of murine model is critical and depends on the fungal pathogen and the desired clinical manifestation of the disease. Immunocompetent mouse strains such as Swiss-Webster, ICR, or BALB/c are commonly used.[5][7] For studies requiring an immunocompromised host, models such as neutropenic mice can be employed.[1][8]

Fungal Strains and Inoculum Preparation

-

Coccidioides posadasii/immitis : Strains like Silveira or clinical isolates are often used.[7][9] Arthroconidia are harvested from mature cultures grown on a suitable agar medium. The concentration of viable arthroconidia is determined by plating serial dilutions and counting colony-forming units (CFU).

-

Blastomyces dermatitidis : A common strain is ATCC 26199.[4] Yeast cells are cultured in a liquid medium, washed, and resuspended in sterile saline for inoculation.

-

Histoplasma capsulatum : Clinical isolates are typically used.[5] Yeast cells are prepared similarly to B. dermatitidis.

-

Candida albicans : Various strains can be used.[4] Yeast cells are grown in a suitable broth, harvested, washed, and resuspended for injection.

Experimental Protocols

Murine Model of Pulmonary Coccidioidomycosis

This model mimics the natural route of infection for Coccidioides.

Materials:

-

8-week-old female Swiss-Webster mice.[7]

-

Coccidioides posadasii arthroconidia suspension.

-

Anesthesia (e.g., isoflurane or ketamine/xylazine).

-

This compound Z, vehicle control (e.g., sterile water), and comparator antifungal (e.g., fluconazole).

-

Oral gavage needles.

-

Sterile saline.

-

Equipment for euthanasia and organ harvesting.

-

Agar plates for CFU enumeration.

Procedure:

-

Anesthetize mice according to approved institutional animal care and use committee (IACUC) protocols.

-

Infect mice intranasally with a lethal dose of C. posadasii arthroconidia (e.g., 550 spores per mouse).[7]

-

House infected animals in a BSL-3 facility.

-

Initiate treatment at a specified time post-infection (e.g., 48 or 120 hours).[7]

-

Administer this compound Z orally (e.g., by gavage) at various doses (e.g., 20, 40, 80, 160 mg/kg/day), often in divided doses (e.g., twice daily).[7]

-

Include a vehicle control group and a positive control group (e.g., fluconazole).

-

Monitor mice daily for signs of illness and mortality for a predetermined period (e.g., 14-30 days).

-

For fungal burden assessment, euthanize a subset of mice at specific time points.

-

Aseptically remove lungs and other organs (e.g., spleen), homogenize in sterile saline, and plate serial dilutions on appropriate agar to determine CFU per gram of tissue.

Murine Model of Disseminated Coccidioidomycosis

This model is used to study the efficacy of antifungals against systemic infection.

Materials:

-

Same as the pulmonary model.

Procedure:

-

Infect mice intravenously (IV) via the lateral tail vein with a predetermined lethal dose of C. immitis arthroconidia.[10]

-

Initiate treatment as described for the pulmonary model. Administration can be oral, intraperitoneal (IP), or via continuous infusion in drinking water to mimic sustained release.[10][11]

-

Monitor survival and determine fungal burden in organs such as the lungs, liver, and spleen at the end of the study.[10]

Murine Model of Central Nervous System (CNS) Coccidioidomycosis

This model is crucial for evaluating drug efficacy against the most severe form of coccidioidomycosis.

Materials:

-

Same as the pulmonary model.

Procedure:

-

Anesthetize mice and inoculate them intracranially with C. posadasii arthroconidia.[9][11]

-

Begin treatment at a specified time post-infection (e.g., 2-3 days).[9][11]

-

Administer this compound Z and controls. Due to the short half-life of this compound Z, frequent administration (e.g., three times daily) or continuous delivery in drinking water may be necessary.[9][11]

-

Primary endpoints are survival and brain fungal burden.[9][11]

Data Presentation and Analysis

Quantitative data should be summarized in tables for clear comparison between treatment groups. Key efficacy endpoints include:

-

Survival Rate: The percentage of mice surviving at the end of the study.

-

Median Survival Time: The time at which 50% of the mice in a group have succumbed to the infection.

-

Fungal Burden: The number of CFU per gram of tissue in target organs. This is often presented as log10 CFU/gram.

Efficacy of this compound Z in Murine Coccidioidomycosis Models

| Model | Fungal Strain | Mouse Strain | Infection Route | This compound Z Dose | Treatment Duration | Key Findings | Reference |

| Pulmonary | C. posadasii | Swiss-Webster | Intranasal | 80 mg/kg/day (divided BID) | 7 days | Nearly eradicated infection. | [7] |

| Pulmonary | C. posadasii | Swiss-Webster | Intranasal | 20-160 mg/kg/day (divided BID) | 7 days | Dose-dependent reduction in fungal burden. | [7] |

| Disseminated | C. immitis | Not Specified | Intravenous | ≥200 mg/kg/day (oral) | 5 days | Greater reduction in organ CFU than fluconazole. | [10] |

| CNS | C. posadasii | Not Specified | Intracerebral | 30, 100, 300 mg/kg/day (in water) | 12 days | 70-100% survival; superior to fluconazole. | [11][12] |

| CNS | C. immitis | ICR | Intracranial | 50, 100, 300 mg/kg (oral TID) | 14 days | 70-80% survival; significant reduction in brain fungal burden. | [3][9] |

Efficacy of this compound Z Against Other Fungi in Murine Models

| Fungal Pathogen | Infection Model | This compound Z Dose | Key Findings | Reference |

| Blastomyces dermatitidis | IV Challenge | 20 or 50 mg/kg BID | 100% survival. | [4] |

| Histoplasma capsulatum | IV Challenge | ≥2.5 mg/kg BID | Reduced fungal burden in spleen and liver. | [5] |

| Candida albicans | IV Challenge | 33-330 mg/kg/day (continuous IV) | ~2 log reduction in kidney CFU. | [4] |

| Candida albicans | Disseminated | Continuous in drinking water | >50% survival, comparable to fluconazole. | [13] |

Conclusion

The establishment of a robust and reproducible murine model is fundamental for the preclinical evaluation of this compound Z. The protocols outlined provide a framework for assessing the in vivo efficacy of this promising antifungal agent. Careful selection of the fungal strain, mouse model, infection route, and treatment regimen is essential for generating meaningful and translatable data for the clinical development of this compound Z.[4][7] The fungicidal activity of this compound Z, particularly against endemic dimorphic fungi, highlights its potential as a valuable therapeutic option for difficult-to-treat mycoses.[1][4]

References

- 1. incacare.live [incacare.live]

- 2. benchchem.com [benchchem.com]

- 3. Evaluation of this compound Z with frequent oral administration in an experimental model of central nervous system coccidioidomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. journals.asm.org [journals.asm.org]

- 6. benchchem.com [benchchem.com]

- 7. Modeling this compound Z Dosing and Pharmacology in Murine Pulmonary Coccidioidomycosis Preparatory to Phase 2 Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mouse models for the study of fungal pneumonia: A collection of detailed experimental protocols for the study of Coccidioides, Cryptococcus, Fusarium, Histoplasma and combined infection due to Aspergillus-Rhizopus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. journals.asm.org [journals.asm.org]

- 11. Efficacy of this compound Z in murine CNS coccidioidomycosis: modelling sustained-release dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Continuous dosing of this compound Z against systemic candidiasis, in vivo and in vitro correlates - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Oral Administration of Nikkomycin Z in Animal Studies

Introduction

Nikkomycin Z is an investigational antifungal agent that acts by inhibiting chitin synthase, an enzyme essential for the integrity of the fungal cell wall but absent in mammals.[1][2][3] This targeted mechanism suggests a low potential for toxicity in animal and human subjects.[4][5] Its efficacy against endemic fungi, particularly Coccidioides species, has been demonstrated in several animal models.[4][5] Establishing robust oral administration protocols is critical for preclinical evaluation of its therapeutic potential. These notes provide a summary of effective dosing strategies from published animal studies and detailed protocols for practical application in a research setting.

Application Notes

Pharmacokinetic Considerations and Dosing Frequency

A key characteristic of this compound Z is its short elimination half-life, which has been measured at approximately 2.1 to 2.5 hours in both mice and humans following oral administration.[6][7][8] This rapid clearance necessitates frequent dosing to maintain therapeutic concentrations. Animal studies have consistently shown that divided daily dosing schedules, such as twice daily (BID) or three times daily (TID), are required for efficacy.[1][5][7] In contrast, once-daily dosing has been shown to be less effective.[5]

Efficacy in Murine Models of Coccidioidomycosis

Oral this compound Z has demonstrated significant efficacy in various murine models of coccidioidomycosis, a disease caused by Coccidioides species.

-

Central Nervous System (CNS) Coccidioidomycosis: In a murine model of CNS infection, oral gavage administration of this compound Z at doses of 50, 100, and 300 mg/kg, given three times daily (TID), significantly improved survival (70-80% survival vs. 10% in controls) and reduced brain fungal burden.[1][2][3][7]

-

Disseminated Coccidioidomycosis: For disseminated disease, oral this compound Z administered via drinking water at doses of ≥200 mg/kg/day resulted in a greater reduction of fungal colony-forming units (CFU) in the lungs, liver, and spleen compared to fluconazole.[4]

-

Pulmonary Coccidioidomycosis: Studies in pulmonary infection models have also shown success. Doses of 20 and 50 mg/kg administered orally twice daily (BID) for 10 days resulted in 100% protection.[5] Another study found that doses of 80 mg/kg/day and 160 mg/kg/day (divided into two doses) for 7 days rendered most mice culture-negative for the fungus.[9]

Bioavailability